N'-benzo[1,3]dioxol-5-ylmethyl-N-(3-imidazol-1-yl-[1,2,4]thiadiazol-5-yl)-N-methyl-propane-1,3-diamine
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Overview
Description
KD7040 is a small molecule drug that functions as an inhibitor of inducible nitric oxide synthase (iNOS). It is primarily being developed for the treatment of neuropathic pain, including conditions such as postherpetic neuralgia . The compound has shown promising results in preclinical and early clinical trials, demonstrating significant reduction in pain symptoms .
Preparation Methods
The synthetic route for KD7040 involves several steps, starting from commercially available starting materials. The key steps include the formation of the core structure followed by functional group modifications to achieve the desired pharmacological properties. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to maximize yield and purity . Industrial production methods would likely involve scaling up these synthetic routes while ensuring consistency and compliance with regulatory standards.
Chemical Reactions Analysis
KD7040 undergoes various types of chemical reactions, including:
Oxidation: KD7040 can be oxidized under specific conditions to form oxidized derivatives.
Reduction: The compound can be reduced to form reduced derivatives.
Substitution: KD7040 can undergo substitution reactions where functional groups are replaced with other groups. Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions
Scientific Research Applications
KD7040 has several scientific research applications, including:
Chemistry: Used as a tool compound to study the inhibition of inducible nitric oxide synthase and its effects on various biochemical pathways.
Biology: Investigated for its role in modulating inflammatory responses and pain pathways.
Medicine: Being developed as a therapeutic agent for the treatment of neuropathic pain, including postherpetic neuralgia and other pain conditions
Industry: Potential applications in the development of new pain management therapies and as a reference compound in pharmaceutical research
Mechanism of Action
KD7040 exerts its effects by inhibiting inducible nitric oxide synthase (iNOS), an enzyme responsible for the production of nitric oxide in response to inflammatory stimuli . By inhibiting iNOS, KD7040 reduces the production of nitric oxide, thereby decreasing inflammation and pain. The compound shows greater than 200-fold selectivity over neuronal nitric oxide synthase (nNOS) and endothelial nitric oxide synthase (eNOS), making it a highly specific inhibitor .
Comparison with Similar Compounds
KD7040 is unique in its high selectivity for inducible nitric oxide synthase compared to other similar compounds. Some similar compounds include:
Aminoguanidine: Another iNOS inhibitor but with lower selectivity compared to KD7040.
1400W: A selective iNOS inhibitor but with different pharmacokinetic properties.
L-NIL: An iNOS inhibitor with varying degrees of selectivity and efficacy .
Properties
Key on ui mechanism of action |
KD7040 is a potent, topically administered, inhibitor of inducible nitric oxide synthase (iNOS) with greater than 200-fold and 2000-fold selectivity over nNOS and eNOS respectively. |
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Molecular Formula |
C17H20N6O2S |
Molecular Weight |
372.4 g/mol |
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-N'-(3-imidazol-1-yl-1,2,4-thiadiazol-5-yl)-N'-methylpropane-1,3-diamine |
InChI |
InChI=1S/C17H20N6O2S/c1-22(17-20-16(21-26-17)23-8-6-19-11-23)7-2-5-18-10-13-3-4-14-15(9-13)25-12-24-14/h3-4,6,8-9,11,18H,2,5,7,10,12H2,1H3 |
InChI Key |
ZJFFPGMGWOEQLF-UHFFFAOYSA-N |
Canonical SMILES |
CN(CCCNCC1=CC2=C(C=C1)OCO2)C3=NC(=NS3)N4C=CN=C4 |
Origin of Product |
United States |
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